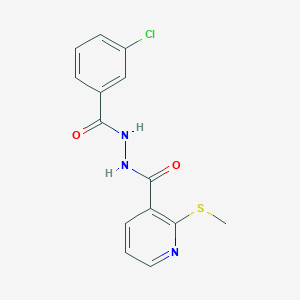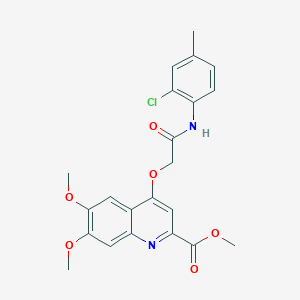
Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O6 and its molecular weight is 444.87. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihypoxic Activity
A study by Ukrainets, Mospanova, and Davidenko (2014) explored the synthesis of N-R-amides derived from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These compounds, which share structural similarities with the compound , demonstrated significant antihypoxic effects, indicating potential for further pharmacological testing as antioxidants. This suggests that derivatives of 4-hydroxy-6,7-dimethoxyquinoline could be valuable in developing treatments for conditions associated with hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).
Molecular and Crystal Structure Analysis
Rudenko et al. (2012) investigated the synthesis and structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which are structurally related to the compound of interest. Their work involved X-ray structural analysis to elucidate the molecular and crystal structures of these compounds, providing valuable insights into their chemical behavior and potential applications in material science and pharmaceuticals (Rudenko et al., 2012).
Novel Synthetic Methods
Bakke and Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, which can be related to the synthetic pathways involving chloro- and amino- substituents like those in the compound of interest. Their work on synthesizing an isoquinoline analogue of Nevirapine suggests potential applications in designing novel pharmaceuticals and highlights innovative approaches to synthetic chemistry (Bakke & Říha, 2001).
Antimicrobial Activity
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone moieties, demonstrating potential antimicrobial activities. While structurally distinct, the research on such hybrid molecules sheds light on the versatility of quinoline derivatives in developing new antimicrobial agents and could inform future studies on related compounds (Desai, Dodiya, & Shihora, 2011).
Corrosion Inhibition
Prabhu et al. (2008) explored the corrosion inhibition effects of compounds containing chloroquinoline on mild steel in hydrochloric acid solution. Although focusing on a different aspect of quinoline chemistry, this study highlights the compound's potential application in industrial processes, particularly in protecting metals from corrosion (Prabhu et al., 2008).
特性
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-12-5-6-15(14(23)7-12)25-21(26)11-31-18-10-17(22(27)30-4)24-16-9-20(29-3)19(28-2)8-13(16)18/h5-10H,11H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYLUPHFXRBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)
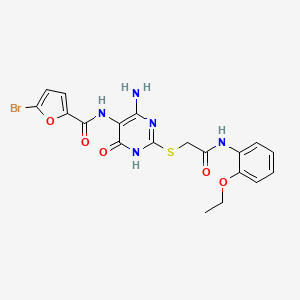
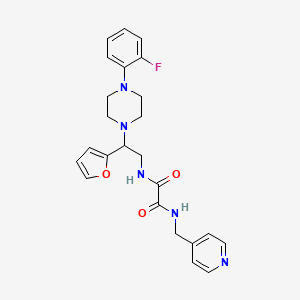
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

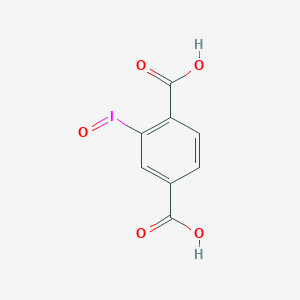
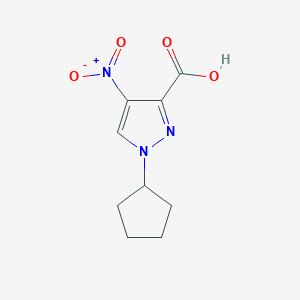
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
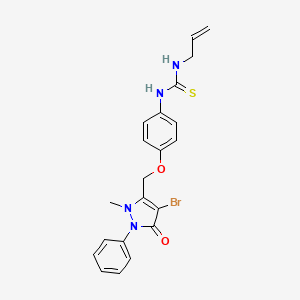
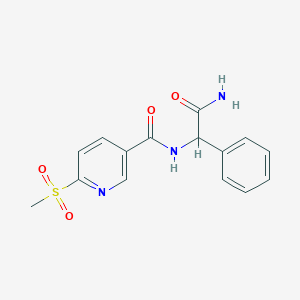
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
